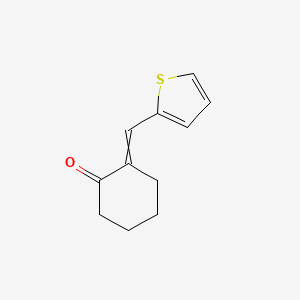![molecular formula C44H48P2S B8271041 (-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-methylmaleimide(1,5-cyclooctadiene)rhodium(i)tetrafluoroborate CAS No. 868851-50-7](/img/structure/B8271041.png)
(-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-methylmaleimide(1,5-cyclooctadiene)rhodium(i)tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-methylmaleimide(1,5-cyclooctadiene)rhodium(i)tetrafluoroborate is a complex organophosphorus compound It is characterized by its unique structure, which includes multiple aromatic rings, a bicyclic system, and a phosphane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-methylmaleimide(1,5-cyclooctadiene)rhodium(i)tetrafluoroborate typically involves multiple steps:
Formation of the bicyclic system: This step involves the Diels-Alder reaction between a diene and a dienophile to form the bicyclic structure.
Introduction of the phosphanyl group: The phosphanyl group is introduced through a substitution reaction, often using a phosphine reagent.
Attachment of the aromatic rings: The aromatic rings are attached via Friedel-Crafts alkylation or acylation reactions.
Final assembly: The final step involves coupling the various fragments together under controlled conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-methylmaleimide(1,5-cyclooctadiene)rhodium(i)tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Reduction: The aromatic rings can undergo hydrogenation under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphanyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Hydrogenated aromatic rings.
Substitution: Substituted phosphane derivatives.
Scientific Research Applications
Chemistry
In chemistry, (-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-methylmaleimide(1,5-cyclooctadiene)rhodium(i)tetrafluoroborate is used as a ligand in transition metal catalysis. Its unique structure allows for the stabilization of metal centers, enhancing catalytic activity and selectivity in various reactions, including cross-coupling and hydrogenation.
Biology
In biology, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological macromolecules, such as proteins and nucleic acids, makes it a candidate for drug development and biochemical research.
Medicine
In medicine, research is ongoing to explore its potential as a therapeutic agent. Its unique structure may allow it to target specific biological pathways, making it a candidate for the treatment of diseases such as cancer and neurodegenerative disorders.
Industry
In industry, this compound is used in the development of advanced materials. Its incorporation into polymers and other materials can enhance their mechanical and thermal properties.
Mechanism of Action
The mechanism of action of (-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-methylmaleimide(1,5-cyclooctadiene)rhodium(i)tetrafluoroborate involves its interaction with molecular targets such as metal centers in catalytic systems or biological macromolecules in medicinal applications. The phosphanyl group plays a crucial role in these interactions, facilitating the formation of stable complexes and enhancing reactivity.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A widely used ligand in catalysis, but lacks the bicyclic structure and additional aromatic rings.
Bis(diphenylphosphino)ferrocene: Another ligand with a different structural framework, offering different electronic properties.
1,2-Bis(diphenylphosphino)ethane: A simpler ligand with fewer aromatic rings and no bicyclic system.
Uniqueness
(-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-methylmaleimide(1,5-cyclooctadiene)rhodium(i)tetrafluoroborate is unique due to its complex structure, which combines multiple aromatic rings, a bicyclic system, and a phosphanyl group. This unique combination enhances its ability to stabilize metal centers and interact with biological macromolecules, making it a versatile compound in various fields of research and industry.
Properties
CAS No. |
868851-50-7 |
|---|---|
Molecular Formula |
C44H48P2S |
Molecular Weight |
670.9 g/mol |
IUPAC Name |
bis(3,5-dimethylphenyl)-[4-[(1R,4S)-3-diphenylphosphanyl-1,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl]-2,5-dimethylthiophen-3-yl]phosphane |
InChI |
InChI=1S/C44H48P2S/c1-28-22-29(2)25-36(24-28)46(37-26-30(3)23-31(4)27-37)41-33(6)47-32(5)39(41)40-42(38-20-21-44(40,9)43(38,7)8)45(34-16-12-10-13-17-34)35-18-14-11-15-19-35/h10-19,22-27,38H,20-21H2,1-9H3/t38-,44+/m1/s1 |
InChI Key |
BTWWTSUDALLJMO-YWZTWLIPSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C3=C(SC(=C3C4=C([C@H]5CC[C@@]4(C5(C)C)C)P(C6=CC=CC=C6)C7=CC=CC=C7)C)C)C |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C3=C(SC(=C3C4=C(C5CCC4(C5(C)C)C)P(C6=CC=CC=C6)C7=CC=CC=C7)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Bromo-1-[2-(4-methylphenyl)hydrazono]acetone](/img/structure/B8270969.png)
![({[(Benzylsulfonyl)amino]acetyl}amino)acetic acid](/img/structure/B8270976.png)




![2-(4-Fluorophenyl)-5-methyl-1H-benzo[D]imidazole](/img/structure/B8271018.png)

![2-[(tert-Butoxycarbonyl)amino]cyclohex-3-ene-1-carboxylic acid](/img/structure/B8271047.png)


![2-(4-Hydroxyphenyl)-pyrano[3,2-b]pyridin-4-one](/img/structure/B8271069.png)
